Gly-Glu-Gly

Description

Propriétés

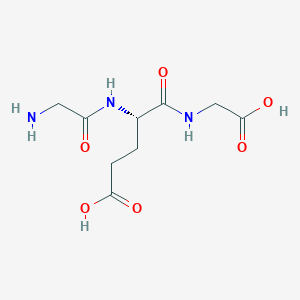

Formule moléculaire |

C9H15N3O6 |

|---|---|

Poids moléculaire |

261.23 g/mol |

Nom IUPAC |

(4S)-4-[(2-aminoacetyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C9H15N3O6/c10-3-6(13)12-5(1-2-7(14)15)9(18)11-4-8(16)17/h5H,1-4,10H2,(H,11,18)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |

Clé InChI |

XTQFHTHIAKKCTM-YFKPBYRVSA-N |

SMILES isomérique |

C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)NC(=O)CN |

SMILES canonique |

C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)CN |

Séquence |

GEG |

Origine du produit |

United States |

Foundational & Exploratory

The Biological Significance of Gly-Glu-Gly: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-Glutamyl-Glycine (Gly-Glu-Gly) is a simple peptide composed of two glycine (B1666218) residues and one glutamic acid residue. While not as extensively studied as other small peptides, this compound has garnered interest for its potential biological activities and its utility in synthetic peptide design. This technical guide provides a comprehensive overview of the current understanding of the biological significance of this compound, summarizing its potential roles, its application in research, and the methodologies used to study related peptides.

Potential Bioactivities of this compound

Direct research into the standalone biological functions of this compound is limited. However, its presence within larger bioactive peptides and some preliminary commercial claims suggest potential roles in anti-inflammatory and antioxidant processes.

Anti-inflammatory and Antioxidant Properties

For instance, a study on protein hydrolysates from the sea cucumber (Holothuria scabra) identified a peptide, Lys-Phe-Gly-Glu-Gly-Lys, which demonstrated both antioxidant and UV-B protective activities. This suggests that the this compound motif may contribute to the overall bioactivity of the parent peptide. Similarly, the related peptide Gly-Gly-Glu, isolated from sardinelle protein hydrolysates, has been reported to possess antioxidant capabilities.

These findings hint at a potential role for the this compound sequence in scavenging free radicals or modulating inflammatory pathways, though further research is required to isolate and confirm these effects for the tripeptide itself.

Structural and Functional Roles

Beyond its potential intrinsic bioactivity, this compound is frequently utilized as a structural component in the design of synthetic peptides for therapeutic and diagnostic applications.

Use as a Linker Molecule

This compound is often employed as a flexible and hydrophilic linker in the synthesis of complex peptides, particularly in the field of radiopharmaceuticals. The glycine residues provide conformational flexibility, while the glutamic acid residue enhances solubility. This is critical for optimizing the pharmacokinetic properties of imaging and therapeutic agents.

Notable applications include its use as a linker for:

-

Melanoma-targeting peptides: In the development of 111In-labeled lactam bridge-cyclized α-MSH peptides, this compound has been used as a spacer between the chelating agent (like DOTA) and the targeting peptide.

-

Glucagon-like peptide-1 (GLP-1) receptor imaging agents: The sequence His-Gly-Glu-Gly is the N-terminus of exendin-4 (B13836491), a potent GLP-1 receptor agonist used in the development of PET probes for insulinoma imaging.

This compound as a Fragment of Larger Peptides

The this compound sequence is present in several naturally occurring and biologically active proteins and peptides. This raises the possibility that this compound could be generated as a metabolic breakdown product that may exert its own biological effects.

Exendin-4

As mentioned, the N-terminal sequence of exendin-4 is His-Gly-Glu-Gly. Exendin-4 is a hormone found in the saliva of the Gila monster that acts as a potent agonist for the GLP-1 receptor, and its analogues are used in the treatment of type 2 diabetes. While the activity of exendin-4 is attributed to the full peptide, the potential for its enzymatic degradation to release smaller, active fragments like this compound warrants further investigation.

Other Bioactive Peptides

The identification of sequences containing this compound in hydrolysates of natural proteins with antioxidant properties, such as those from sea cucumber, suggests that this tripeptide may be a common motif in bioactive fragments derived from food sources.

Experimental Methodologies

While specific experimental protocols for assessing the biological activity of this compound are not available in the literature, standard assays used for evaluating the antioxidant and anti-inflammatory properties of peptides can be applied.

Assessment of Antioxidant Activity

The potential antioxidant activity of this compound can be quantified using a variety of in vitro assays.

| Assay Type | Principle | Typical Metrics |

| DPPH Radical Scavenging Assay | Measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical, causing a color change. | IC50 (concentration for 50% scavenging) |

| ABTS Radical Scavenging Assay | Measures the ability of the peptide to scavenge the ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC) |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the inhibition of peroxyl radical-induced oxidation. | ORAC Value (µmol Trolox equivalents/g) |

| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of the peptide to prevent oxidative stress in cultured cells. | CAA Value |

Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be investigated using cell-based assays that measure the modulation of inflammatory mediators.

| Assay Type | Principle | Typical Metrics |

| Lipopolysaccharide (LPS)-stimulated Macrophage Assay | Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production in macrophages stimulated with LPS. | IC50 for cytokine inhibition |

| Nitric Oxide (NO) Production Assay | Measures the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent. | IC50 for NO inhibition |

| NF-κB Reporter Assay | Measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. | Inhibition of reporter gene expression |

Visualizations of Related Processes

While a specific signaling pathway for this compound has not been elucidated, the following diagrams illustrate relevant workflows and concepts in the study of bioactive peptides.

An In-depth Technical Guide to the Synthesis of Gly-Glu-Gly Tripeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the tripeptide Glycyl-L-Glutamyl-Glycine (Gly-Glu-Gly). It is designed to serve as a practical resource for researchers, chemists, and professionals involved in peptide synthesis and drug development. This document details the methodologies for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering a comparative analysis of these two core strategies.

Introduction

The tripeptide this compound is a fundamental building block in various biological and pharmaceutical research areas. Its synthesis, while seemingly straightforward, requires careful consideration of protecting group strategies, coupling efficiencies, and purification methods to achieve high purity and yield. This guide explores the nuances of both solid-phase and liquid-phase approaches, providing detailed experimental protocols and a quantitative comparison to inform the selection of the most appropriate method for a given research or production objective.

Core Synthesis Strategies: A Comparative Overview

The synthesis of this compound can be effectively achieved through two principal methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. In contrast, LPPS is the classical approach where all reactions are conducted in a homogeneous solution, with the purification of intermediates at each step.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Stepwise synthesis on an insoluble resin support. | Synthesis in a homogeneous solution with intermediate purification. |

| Typical Purity | Generally ≥95% after purification.[1] | Can range from 90–98% depending on purification of intermediates.[1] |

| Typical Overall Yield | Dependent on the number of coupling cycles; for a tripeptide, can be high. | Can be lower for longer peptides due to losses at each purification step, but efficient for short peptides. |

| Automation | Highly amenable to automation.[2] | Less compatible with automation; more labor-intensive.[2] |

| Scalability | Suitable for small to medium scale (mg to g).[2] | Well-suited for large-scale synthesis (kg).[3] |

| Purification | Final cleavage and a single purification step. | Purification required after each coupling and deprotection step.[4] |

| Reagent Usage | Often requires an excess of reagents to drive reactions to completion. | Can use stoichiometric amounts of reagents, but requires larger solvent volumes for purification. |

Solid-Phase Peptide Synthesis (SPPS) of this compound

The Fmoc/tBu strategy is the most common approach for the SPPS of peptides with a C-terminal carboxylic acid. This method utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection.

Protecting Group Strategy

-

Nα-Protection: Fmoc (9-Fluorenylmethyloxycarbonyl)

-

Glutamic Acid (Glu) Side-Chain Protection: OtBu (tert-butyl ester)

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin is ideal for releasing the final peptide with a free C-terminal carboxylic acid under mild acidic conditions, which preserves the integrity of the peptide.

Experimental Protocol: Fmoc/tBu SPPS of this compound

1. Resin Preparation and First Amino Acid Attachment (Fmoc-Gly-OH)

-

Resin Swelling: Swell 2-Chlorotrityl chloride resin (1 g, 1.0-1.6 mmol/g substitution) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a reaction vessel.

-

Attachment:

-

Dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (4 equivalents) in dry DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

To cap any unreacted sites on the resin, add a small amount of methanol (B129727) and agitate for 15 minutes.

-

Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

2. Deprotection of Fmoc Group

-

Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) (10 mL) for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Coupling of the Second Amino Acid (Fmoc-Glu(OtBu)-OH)

-

Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates no free primary amines).

-

Wash the resin with DMF (5x).

4. Deprotection of Fmoc Group

-

Repeat step 2.

5. Coupling of the Third Amino Acid (Fmoc-Gly-OH)

-

Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow for a 2-minute pre-activation.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to ensure complete coupling.

-

Wash the resin with DMF (5x) and DCM (3x).

6. Final Fmoc Deprotection

-

Repeat step 2.

7. Cleavage and Global Deprotection

-

Wash the final peptide-resin with DCM (3x) and dry under vacuum.

-

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution.

8. Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2x).

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity.

SPPS Workflow Diagram

References

A Technical Guide to the Natural Occurrence of Gly-Glu-Gly in Organisms: A Foundational and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The tripeptide Gly-Glu-Gly is not widely documented in scientific literature as a naturally occurring molecule with established physiological roles. This guide serves as a foundational resource, providing a theoretical framework for its potential biosynthesis and function, alongside established methodologies for its future investigation.

Introduction

Small peptides are increasingly recognized as critical signaling molecules and metabolic intermediates, possessing a wide range of biological activities.[1][2][3] The tripeptide Glycyl-L-Glutamyl-L-Glycine (this compound) is a simple molecule composed of two glycine (B1666218) residues and one glutamic acid residue. While its constituent amino acids are fundamental to countless biological processes, the natural occurrence, biosynthesis, and specific physiological functions of the this compound tripeptide itself are not well-established.

This technical guide provides a comprehensive overview for researchers interested in exploring the potential existence and roles of this compound. It covers the established biosynthesis of its component amino acids, presents theoretical pathways for its formation, hypothesizes potential physiological functions based on related compounds, and details robust experimental protocols for its identification, quantification, and functional characterization.

Theoretical Biosynthesis of this compound

The formation of this compound in an organism would depend on the availability of its constituent amino acids and the presence of appropriate enzymatic machinery for peptide bond formation.

Biosynthesis of Precursor Amino Acids

-

Glycine (Gly): As a non-essential amino acid, glycine is synthesized in mammals through several pathways. The primary route is from serine via the enzyme serine hydroxymethyltransferase (SHMT), a reaction that requires tetrahydrofolate.[4][5] Other pathways include synthesis from threonine, choline, or glyoxylate.[6][7] Glycine is integral to the synthesis of glutathione, purines, and heme.[6]

-

Glutamic Acid (Glu): Glutamate (B1630785) is a central node in amino acid metabolism and a key neurotransmitter.[8] It is primarily synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through transamination or the action of glutamate dehydrogenase.[9] It can also be produced from glutamine via the enzyme glutaminase.[10]

Mechanisms of Peptide Bond Formation

The formation of the two peptide bonds in this compound (one between the first Gly and Glu, and the second between Glu and the second Gly) would be an endergonic process requiring enzymatic catalysis. Two principal mechanisms could be responsible for its synthesis.

-

Proteolytic Degradation: this compound could be a stable intermediate product resulting from the specific proteolytic degradation of larger proteins that contain this sequence.

-

De Novo Synthesis:

-

Ribosomal Synthesis: It is unlikely that a tripeptide of this nature would be directly synthesized ribosomally as a final product.

-

Non-Ribosomal Peptide Synthesis (NRPS): A more plausible route for de novo synthesis is via Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzyme complexes can synthesize short, often modified peptides independent of mRNA.[11][12] A hypothetical NRPS-like enzyme or a specific peptide ligase could catalyze the ATP-dependent condensation of the three amino acids. The synthesis would proceed through the adenylation of each amino acid, followed by their sequential condensation.[13]

-

Below is a diagram illustrating a hypothetical enzymatic pathway for this compound synthesis.

Potential Physiological Roles (Hypothetical)

While no specific roles for this compound have been documented, we can hypothesize its potential functions based on the biological activities of its components and other known tripeptides.

-

Neuromodulation: Given that glutamate is the primary excitatory neurotransmitter and glycine is a major inhibitory neurotransmitter in the central nervous system, this compound could act as a neuromodulatory peptide.[7][8] It might interact with synaptic receptors to fine-tune neuronal signaling, potentially binding to a novel receptor or allosterically modulating known glutamate or glycine receptors.

-

Metabolic Regulation: The peptide could serve as a carrier or storage form of amino acids, or it might be an intermediate in a yet-to-be-discovered metabolic pathway.

-

Cellular Signaling: Many small peptides act as extracellular signals, binding to specific G protein-coupled receptors (GPCRs) to initiate intracellular signaling cascades.[3] this compound could potentially follow this paradigm, influencing processes like cell proliferation, inflammation, or apoptosis.

A hypothetical signaling pathway initiated by this compound is presented below.

Quantitative Data

Currently, there is no published quantitative data on the concentrations of this compound in various organisms or tissues. Future peptidomics and targeted analytical studies are required to populate this area of knowledge. A template for presenting such data is provided below.

| Organism | Tissue / Biofluid | Concentration Range | Method of Detection | Reference |

| Mus musculus | Brain | Data not available | LC-MS/MS | (Future Study) |

| Homo sapiens | Plasma | Data not available | LC-MS/MS | (Future Study) |

| Homo sapiens | Cerebrospinal Fluid | Data not available | LC-MS/MS | (Future Study) |

| Rattus norvegicus | Liver | Data not available | LC-MS/MS | (Future Study) |

Experimental Protocols

Investigating a novel peptide requires a systematic approach, from initial detection to functional characterization. The following section outlines detailed, generalized protocols that can be adapted for the study of this compound.

Protocol: Identification and Quantification by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like tripeptides in complex biological matrices.[14][15]

-

Sample Preparation (from Plasma):

-

To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled version of this compound).

-

Induce protein precipitation by adding 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

For increased cleanliness, the supernatant can be passed through a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange sorbent) to enrich for the peptide.[14]

-

Evaporate the final extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column with a pore size suitable for peptides (e.g., 100-300 Å) is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[16]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 2% B, hold for 1 minute; ramp to 30% B over 5 minutes; ramp to 95% B over 1 minute; hold for 2 minutes; return to 2% B and re-equilibrate for 3 minutes. Total run time: 12 minutes.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Theoretical MRM Transitions for this compound (C9H15N3O6, MW: 277.23):

-

Precursor Ion (Q1): m/z 278.1 (M+H)+

-

Product Ions (Q3): Transitions would need to be determined empirically using a synthetic standard. Likely fragments would correspond to the loss of glycine (y1 ion), the Gly-Glu bond cleavage (b2 ion), etc.

-

-

Quantification: A standard curve is generated using a synthetic this compound standard of known concentrations, and the concentration in the biological sample is determined by comparing its peak area ratio (analyte/internal standard) to the standard curve.

-

Protocol: Hypothetical Receptor Binding Assay

To investigate if this compound interacts with a cell surface receptor, a competitive radioligand binding assay can be employed.[17][18]

-

Membrane Preparation:

-

Culture a suitable cell line (e.g., a neuronal line like SH-SY5Y or HEK293 cells transfected with a candidate orphan GPCR).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a known radioligand (a "hot" ligand that binds to the target receptor) and a constant amount of the membrane preparation to each well.

-

Add increasing concentrations of unlabeled ("cold") synthetic this compound to the wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

-

Wash the filters quickly with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the cold this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). This value indicates the binding affinity of this compound for the receptor.

-

Overall Experimental Workflow

The logical progression from discovery to functional validation is crucial.

Conclusion and Future Directions

The tripeptide this compound represents an unexplored area in peptide biology. While its existence and function in organisms remain to be confirmed, the established roles of its constituent amino acids suggest that, if present, it could possess significant biological activity, particularly in neuromodulation and metabolic signaling.

The immediate future direction for research in this area is clear: the application of high-sensitivity peptidomics and targeted mass spectrometry to screen for the presence of this compound in various biological tissues and fluids. Should this peptide be identified, the subsequent steps will involve its chemical synthesis to enable the detailed functional studies outlined in this guide. Uncovering the potential role of this compound and other small, uncharacterized peptides holds the promise of revealing new layers of biological regulation and may present novel opportunities for therapeutic development.

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical applications of dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. metabolon.com [metabolon.com]

- 8. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Glutamate/GABA Synthesis & Metabolism [sigmaaldrich.com]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

An In-depth Technical Guide to the Predicted 3D Conformation of the Gly-Glu-Gly Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Glu-Gly, composed of two glycine (B1666218) residues flanking a central glutamic acid, serves as a fundamental model for understanding peptide structure and dynamics. Its conformational landscape—the ensemble of three-dimensional shapes it can adopt—is of significant interest in various fields, including drug design, biochemistry, and materials science. The inherent flexibility of the glycine residues, combined with the charged and polar nature of the glutamic acid side chain, results in a complex conformational equilibrium that is sensitive to the surrounding environment. This guide provides a comprehensive overview of the predicted 3D conformation of this compound, detailing the computational and experimental methodologies used for its characterization, and presenting key quantitative data and structural insights.

Predicted 3D Conformation of this compound

Computational studies on GGG, a close structural analog, have revealed the existence of several low-energy conformers.[1] The most populated conformer, designated ggg1, adopts an extended configuration stabilized by multiple intramolecular hydrogen bonds.[1] Given the structural similarities, it is predicted that this compound will also exist as an ensemble of conformations, with extended and partially folded structures being prominent. The glutamic acid side chain introduces additional complexity, with its carboxyl group capable of forming hydrogen bonds with the peptide backbone or interacting with the solvent.

Molecular dynamics (MD) simulations are a powerful tool for exploring these conformational dynamics in solution.[2] Studies on related peptides have shown that even minor changes, such as the protonation state of termini, can influence the conformational ensemble.[2] For this compound, the pH of the environment will be a critical determinant of its conformation, as it will affect the charge of the glutamic acid side chain and the N- and C-termini.

Experimental Methodologies for Conformation Determination

A variety of experimental techniques are employed to determine the three-dimensional structure of peptides. These methods can provide data on the average conformation in solution or a high-resolution snapshot in the solid state.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of peptides in solution. By measuring nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shifts, it is possible to derive distance and dihedral angle restraints that can be used to build a 3D model of the peptide. For a peptide like this compound, 2D NMR experiments such as COSY, TOCSY, and NOESY would be essential to assign proton resonances and identify spatial proximities between atoms.

2. X-ray Crystallography: X-ray crystallography provides high-resolution structural information of molecules in their crystalline form. The process involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, consequently, the positions of the atoms in the molecule. While this method yields a very detailed structure, it is a static picture and may not represent the full range of conformations present in solution.

3. Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds. The positions of the amide I and amide II bands are sensitive to the presence of different types of secondary structures, such as β-turns and extended chains, which are stabilized by specific hydrogen bonding patterns.[3]

4. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is a gas-phase technique that can separate ions based on their size and shape. This allows for the differentiation of different conformers of a peptide in the gas phase.[4] By coupling this with computational modeling, it is possible to assign specific structures to the experimentally observed signals.

Computational Methodologies for Conformation Prediction

Computational methods are indispensable for predicting and understanding the conformational landscape of peptides. These approaches range from quantum mechanical calculations on small systems to classical molecular dynamics simulations on larger systems in solution.

1. Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of a molecular system.[2] By solving Newton's equations of motion for the atoms in the peptide and the surrounding solvent, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of the peptide. The choice of force field (e.g., CHARMM, AMOEBA) is critical for the accuracy of these simulations.[2]

2. Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is often used to perform geometry optimizations and calculate the relative energies of different peptide conformers with high accuracy.[1][5] A multi-stage optimization strategy, starting with lower-level methods and progressing to higher levels of theory like BHandHLYP/6-311++G(d,p), is often employed to efficiently explore the potential energy surface.[1]

3. Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity.[6] In the context of peptide conformation, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to understand how different conformations might relate to biological function.[6]

Data Presentation

Table 1: Computational Details for Conformational Analysis of a Model Tripeptide (GGG) [1]

| Parameter | Description |

| Initial Conformer Generation | 3072 trial conformers |

| Initial Optimization Level | HF/3-21G(d) |

| Further Optimization Level | BHandHLYP/6-31G(d) |

| Final Single Point Energy | BHandHLYP/6-311++G(d,p) |

| Number of Important Conformers | 6 (with >3% population share) |

Table 2: Key Conformers of a Model Tripeptide (GGG) and Their Characteristics [1]

| Conformer | Key Features | Intramolecular Interactions |

| ggg1 | Most populated, extended configuration | OCO-H… O=COH (cis-carboxyl), OCN-H… O=COH, OCN-H… O=CNH, OCN-H… NH₂ |

| ggg2 | Similar to ggg1 | Differs in H-bond at N-terminus: NH₂… O=CNH |

| ggg3 & ggg4 | Similar structures | Differ in the placement of the amino groups |

Visualizations

Caption: Workflow for Peptide Conformation Prediction.

Caption: Potential Intramolecular Hydrogen Bonds in this compound.

Conclusion

The three-dimensional conformation of the this compound peptide is best described as a dynamic ensemble of structures. Computational predictions, guided by data from analogous peptides like GGG, suggest a prevalence of extended conformers stabilized by intramolecular hydrogen bonds. The central glutamic acid residue is expected to significantly influence the conformational landscape through its side chain's ability to form additional hydrogen bonds and its response to environmental pH. A comprehensive understanding of the 3D structure of this compound requires a synergistic approach, combining high-level computational modeling with experimental validation through techniques such as NMR, X-ray crystallography, and spectroscopy. Such knowledge is crucial for applications in drug development, where peptide conformation dictates molecular recognition and biological activity.

References

- 1. Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Conformations of Gly(n)H+ and Ala(n)H+ peptides in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

- 6. Structural Insights on Hyp-Gly-Containing Peptides as Antiplatelet Compounds through Topomer CoMFA and CoMSIA Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Gly-Glu-Gly Tripeptide: A Technical Guide to its Role in Protein Folding and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Glu-Gly, a simple sequence of glycine (B1666218), glutamic acid, and glycine, presents a fascinating case study in the fundamental principles of protein folding and structural biology. While extensive research has focused on the roles of individual amino acids, the specific contributions of short peptide motifs like this compound are crucial for a comprehensive understanding of protein architecture and function. This technical guide synthesizes the theoretical and practical aspects of studying the this compound motif, offering insights into its potential impact on protein folding, stability, and aggregation. Due to a lack of extensive direct experimental data specifically on the this compound tripeptide in the public domain, this guide extrapolates from the known biochemical properties of its constituent amino acids and provides generalized experimental protocols that can be adapted for its specific investigation.

Theoretical Framework: The Roles of Glycine and Glutamic Acid

The behavior of the this compound motif is dictated by the unique properties of its constituent amino acids.

Glycine (Gly): The Conformational Flexor. As the smallest amino acid with only a hydrogen atom as its side chain, glycine imparts significant conformational flexibility to a polypeptide chain.[1][2] This flexibility allows it to adopt a wide range of dihedral angles, often residing in loop or turn regions of proteins that are sterically inaccessible to other residues.[3][4] This inherent flexibility can be a double-edged sword; while it can facilitate the formation of tight turns and intricate folds, it can also introduce entropic penalties that may destabilize structured regions.[2] The presence of glycine residues is often associated with unstructured or disordered regions within proteins.[2]

Glutamic Acid (Glu): The Solubilizing Stabilizer. Glutamic acid, with its negatively charged carboxylate side chain at physiological pH, is a hydrophilic amino acid. It readily forms hydrogen bonds with water and other polar residues, contributing to the overall solubility and stability of a protein.[5] Studies have shown that glutamic acid, along with other charged amino acids, can enhance protein solubility and long-term stability.[6][7][8] The introduction of glutamic acid can influence the electrostatic surface of a protein, potentially modulating protein-protein interactions and preventing aggregation.

The this compound Motif: A Localized Region of Flexibility and Polarity. The combination of two flexible glycine residues flanking a polar glutamic acid residue in the this compound motif likely creates a localized region of high flexibility and negative charge. This motif could act as a flexible linker between secondary structural elements, allowing for domain movements or facilitating protein-protein interactions. The central glutamic acid would be expected to be solvent-exposed, contributing to the protein's solubility. The Gly-X-Gly motif, in general, is known to introduce local flexibility and can be found in various protein structures, often at the ends of secondary structure elements.[9][10]

Potential Roles in Protein Folding and Structure

Based on the properties of its constituent amino acids, the this compound motif may play several roles in protein folding and structure:

-

Initiation of Folding: The flexibility of the glycine residues could allow for rapid local collapse during the initial stages of protein folding, bringing distant parts of the polypeptide chain into proximity.

-

Formation of Turns and Loops: The motif is well-suited to form tight turns or flexible loops connecting secondary structure elements like alpha-helices and beta-sheets.

-

Modulation of Stability: The glutamic acid residue can contribute to electrostatic stability and solubility. However, the high flexibility of the flanking glycines might introduce a localized region of lower stability, which could be functionally important for protein dynamics.

-

Prevention of Aggregation: The hydrophilic and charged nature of glutamic acid can help to prevent the aggregation of unfolded or partially folded protein states by promoting interactions with the solvent.

Experimental Investigation of the this compound Motif

To quantitatively assess the role of the this compound motif, a combination of biophysical and computational techniques can be employed. The following sections provide detailed, albeit generalized, experimental protocols that can be adapted for this purpose.

Data Presentation: Summarized Quantitative Data

Table 1: Thermodynamic Parameters of Protein Folding

| Protein Variant | Tm (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 25°C |

| Wild-Type (without this compound) | ||||

| Mutant (with this compound) | ||||

| Control Peptide (e.g., Gly-Ala-Gly) |

Table 2: Aggregation Kinetics

| Protein Variant | Lag Time (hours) | Aggregation Rate (a.u./hour) | Final ThT Fluorescence (a.u.) |

| Wild-Type (without this compound) | |||

| Mutant (with this compound) | |||

| Control Peptide (e.g., Gly-Ala-Gly) |

Table 3: Conformational Analysis by Circular Dichroism

| Peptide | Wavelength of Minimum (nm) | Mean Residue Ellipticity at 222 nm (deg·cm²/dmol) | Estimated % α-helix | Estimated % β-sheet | Estimated % Random Coil |

| This compound | |||||

| Control Peptide 1 (e.g., Ala-Ala-Ala) | |||||

| Control Peptide 2 (e.g., Gly-Ala-Gly) |

Experimental Protocols

CD spectroscopy is a powerful technique to assess the secondary structure of peptides and proteins in solution.[11]

Methodology:

-

Sample Preparation:

-

Dissolve the synthesized this compound tripeptide and control peptides (e.g., Gly-Ala-Gly, Ala-Ala-Ala) in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4).[12] The buffer should be optically inactive in the far-UV region.[13]

-

Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance at 205 nm.

-

Prepare a series of peptide concentrations (e.g., 10 µM to 100 µM) to check for concentration-dependent effects.

-

-

Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[14]

-

Record spectra at a controlled temperature (e.g., 25°C).

-

Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.[12]

-

Typically, 3-5 scans are averaged for each sample to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the spectra for characteristic features of secondary structures. A random coil conformation is expected for a short peptide like this compound, which would be characterized by a strong negative band around 200 nm.

-

For larger proteins containing the this compound motif, deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure and dynamics of peptides in solution.[15][16][17]

Methodology:

-

Sample Preparation:

-

Dissolve the this compound peptide (isotopically labeled with ¹⁵N and/or ¹³C for more detailed studies) in a suitable buffer (e.g., 90% H₂O/10% D₂O, 10 mM phosphate buffer, pH 6.0).[15]

-

Peptide concentration should be in the range of 0.5-5 mM.[15]

-

Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Acquire a suite of 1D and 2D NMR experiments, including:

-

1D ¹H: To get an overview of the sample.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[17]

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, to resolve individual amide proton signals.

-

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances to specific atoms in the peptide.

-

Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of structures representing the conformational ensemble of the peptide using software like CYANA or XPLOR-NIH.

-

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of interaction.[18][19][20] This can be used to study the interaction of the this compound motif with other proteins or molecules.

Methodology:

-

Sample Preparation:

-

Prepare the this compound peptide (ligand) and the target protein (macromolecule) in the exact same, thoroughly degassed buffer.[21] Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

-

Accurately determine the concentrations of both the peptide and the protein.

-

A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the peptide in the syringe is 10-20 times higher than the protein concentration.[19]

-

-

Data Acquisition:

-

Use an isothermal titration calorimeter.

-

Equilibrate the instrument at the desired temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-10 µL) of the peptide solution into the protein solution in the sample cell.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

The ThT assay is widely used to monitor the formation of amyloid-like fibrils, a common form of protein aggregation.[22][23]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Store protected from light.[22]

-

Prepare solutions of the protein with and without the this compound motif in a suitable buffer that promotes aggregation (e.g., low pH, elevated temperature).

-

The final reaction mixture should contain the protein (e.g., 10-50 µM) and ThT (e.g., 10-25 µM).

-

-

Data Acquisition:

-

Use a fluorescence plate reader with excitation and emission wavelengths set to approximately 440 nm and 485 nm, respectively.[23]

-

Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.

-

Monitor the fluorescence intensity over time.

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity as a function of time.

-

Analyze the resulting sigmoidal curve to determine the lag time for aggregation, the aggregation rate (slope of the elongation phase), and the final fluorescence intensity (plateau).

-

MD simulations can provide detailed insights into the conformational dynamics and interactions of the this compound tripeptide at an atomic level.[24][25][26]

Methodology:

-

System Setup:

-

Build the initial structure of the this compound tripeptide or a larger protein containing this motif.

-

Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).[25]

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).[24]

-

Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space.

-

-

Data Analysis:

-

Analyze the trajectory to determine conformational preferences, hydrogen bonding patterns, and interactions with solvent molecules.

-

Calculate properties such as root-mean-square deviation (RMSD), radius of gyration (Rg), and dihedral angle distributions.

-

For larger proteins, simulations can be used to calculate the free energy of folding and assess the impact of the this compound motif on stability.

-

Conclusion and Future Directions

The this compound tripeptide, though simple in its composition, likely plays a nuanced role in protein folding and structure by providing a localized region of high flexibility and polarity. While direct experimental data on this specific motif is currently limited, the established properties of glycine and glutamic acid provide a strong theoretical foundation for its expected behavior. The experimental protocols detailed in this guide offer a roadmap for researchers to quantitatively investigate the impact of the this compound motif on protein stability, conformational dynamics, and aggregation propensity.

Future research should focus on systematically incorporating the this compound motif into well-characterized model proteins and peptides to dissect its specific contributions. Such studies, combining biophysical experiments and computational simulations, will not only enhance our fundamental understanding of protein folding but also provide valuable insights for the rational design of proteins with desired stability and function, a critical aspect of drug development and biotechnology.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein loop compaction and the origin of the effect of arginine and glutamic acid mixtures on solubility, stability and transient oligomerization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational effects of Gly-X-Gly interruptions in the collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpeptidesociety.org [americanpeptidesociety.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. moodle2.units.it [moodle2.units.it]

- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 20. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 21. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 22. Thioflavin T spectroscopic assay [assay-protocol.com]

- 23. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 24. A protocol for preparing explicitly solvated systems for stable molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. events.prace-ri.eu [events.prace-ri.eu]

The Precision of Proteolysis: A Technical Guide to Enzymatic Cleavage within the Gly-Glu-Gly Motif

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the enzymatic cleavage sites within the Gly-Glu-Gly tripeptide sequence. This whitepaper provides an in-depth analysis of proteases with specificity for this motif, their kinetic parameters, and the experimental methodologies required for their study. The guide is designed to be an essential resource for those working in fields where precise protein cleavage is critical, including targeted drug delivery, protein engineering, and the study of cellular signaling pathways.

The this compound sequence, while short, presents a specific target for a class of highly selective proteases. Understanding the enzymes that cleave within this motif is paramount for manipulating protein function and designing novel therapeutic strategies. This guide focuses primarily on viral proteases, such as Tobacco Etch Virus (TEV) protease and Human Rhinovirus (HRV) 3C protease, which exhibit remarkable specificity for sequences containing glutamine (a close structural analog of glutamic acid) followed by glycine (B1666218).

Key Enzymatic Players and Their Specificity

While direct cleavage within a simple this compound tripeptide is not extensively documented for many common proteases, several enzymes, particularly those of viral origin, recognize extended sequences where a Gln-Gly or a similar junction is the scissile bond. Glutamic acid at the P2 or other positions relative to the cleavage site can significantly influence substrate recognition and cleavage efficiency.

TEV Protease: This highly specific cysteine protease from the Tobacco Etch Virus recognizes the consensus sequence Glu-Asn-Leu-Tyr-Phe-Gln↓(Gly/Ser), cleaving between the Gln and Gly/Ser residues.[1][2][3] The presence of a glutamic acid residue in the recognition sequence highlights its potential relevance for substrates containing Gly-Glu-like motifs.

HRV 3C Protease: Human Rhinovirus 3C protease is another cysteine protease with stringent substrate specificity, recognizing the sequence Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro and cleaving between Gln and Gly.[4][5] Similar to TEV protease, the inclusion of glutamic acid in its recognition motif underscores its utility in targeting specific protein sequences.

Caspase-3: While primarily known for its preference for an Asp residue at the P1 position (the residue preceding the cleavage site), caspase-3 has been shown to cleave substrates with Glu at P1, albeit with lower efficiency. Its consensus cleavage motif is often DEVD↓(G/S/A), indicating a preference for glycine or serine at the P1' position.[6]

Quantitative Analysis of Protease Activity

The efficiency of enzymatic cleavage is determined by the kinetic parameters kcat (the turnover number) and Km (the Michaelis constant), with the ratio kcat/Km representing the catalytic efficiency of the enzyme for a particular substrate. The following tables summarize available kinetic data for TEV protease and its variants with their preferred substrates. While data for the specific this compound tripeptide is limited, these values for longer, optimized substrates provide a benchmark for enzymatic activity.

| Enzyme | Substrate Sequence | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| Wild-type TEV Protease | TENLYFQSGTRR-NH₂ | 0.061 ± 0.010 | 0.16 ± 0.01 | 2.62 ± 0.46 | [7] |

| TEV Protease (S219V) | TENLYFQSGTRR-NH₂ | 0.041 ± 0.010 | 0.19 ± 0.01 | 4.63 ± 1.16 | [7] |

| uTEV3 (I138T/S153N/T180A) | ENLYFQ/M | 3-fold lower than WT | Similar to WT | 2.8-fold higher than WT | [8] |

| eTEV | ENLYFQSG | - | 2.25-fold higher than WT | - | [9] |

Table 1: Kinetic Parameters of TEV Protease and Variants. This table presents the Michaelis-Menten constants (Km), turnover numbers (kcat), and catalytic efficiencies (kcat/Km) for wild-type TEV protease and several engineered variants with their preferred peptide substrates. The data illustrates how mutations can enhance catalytic efficiency.

Signaling Pathway Involvement: Picornaviral 3C Protease in Immune Evasion

The cleavage of specific host cell proteins by viral proteases is a common strategy for viruses to evade the host immune response. For instance, the 3C protease of Seneca Valley Virus (SVV), a picornavirus, has been shown to antagonize the type I interferon (IFN) signaling pathway by cleaving crucial adaptor proteins like MAVS, TRIF, and TANK.[10][11] This disruption prevents the downstream signaling cascade that would normally lead to an antiviral state in the host cell.

Experimental Protocols

FRET-Based Protease Activity Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for determining the activity of proteases like TEV or 3C protease on a peptide substrate. The substrate is a synthetic peptide containing the protease recognition sequence flanked by a FRET donor and acceptor pair. Cleavage of the peptide separates the donor and acceptor, resulting in an increase in donor fluorescence.

Materials:

-

Purified protease (e.g., TEV protease, HRV 3C protease)

-

FRET peptide substrate (e.g., with a donor like fluorescein (B123965) and an acceptor like TAMRA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT for TEV protease)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the protease in Assay Buffer.

-

In a 96-well black microplate, add the FRET peptide substrate to each well to a final concentration in the low micromolar range.

-

Initiate the reaction by adding the protease dilutions to the wells. Include a negative control with no enzyme.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore.

-

Monitor the increase in fluorescence over time. The initial rate of the reaction is proportional to the enzyme concentration.

-

To determine kinetic parameters (Km and kcat), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Fit the initial velocity data to the Michaelis-Menten equation.[12]

References

- 1. blirt.eu [blirt.eu]

- 2. TEV protease - Wikipedia [en.wikipedia.org]

- 3. TEV Activity Assay Kit (PTAK-028) - Creative Biogene [creative-biogene.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agscientific.com [agscientific.com]

- 6. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Mechanism of Mutation-Induced Effects on the Catalytic Function of TEV Protease: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]

Gly-Glu-Gly: A Potential Biomarker in the Crossroads of Glutathione Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-Glutamyl-Glycine (Gly-Glu-Gly) is a gamma-glutamyl peptide intricately linked to the catabolism of glutathione (B108866) (GSH), a cornerstone of cellular antioxidant defense. While not as extensively studied as its parent molecule, the dynamic levels of this compound hold potential as a nuanced biomarker for diseases characterized by oxidative stress and metabolic dysregulation. This guide explores the metabolic context of this compound, its potential as a disease biomarker, and the methodologies for its investigation.

The metabolic relevance of this compound is intrinsically tied to the activity of γ-glutamyltransferase (GGT), a cell-surface enzyme that plays a pivotal role in the γ-glutamyl cycle. GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[1] This enzymatic action is a key step in the breakdown of extracellular glutathione, facilitating the recovery of its constituent amino acids for intracellular resynthesis.[2]

The γ-Glutamyl Cycle and the Genesis of this compound

The γ-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and degradation of glutathione. GGT is the primary enzyme responsible for the extracellular catabolism of GSH.[2] It cleaves the γ-glutamyl bond in glutathione, releasing cysteinyl-glycine and transferring the γ-glutamyl group. When glycine (B1666218) or a glycine-containing peptide acts as the acceptor for this γ-glutamyl group, this compound can be formed through GGT's transpeptidation activity.[3][4]

The concentration of extracellular this compound is therefore theoretically dependent on the availability of its precursors (glutathione and glycine) and the activity of GGT. Elevated GGT activity, a hallmark of several pathological states, could lead to increased formation of this compound, positioning this tripeptide as a potential surrogate marker for GGT-related pathophysiology.

This compound as a Potential Biomarker in Disease

While direct evidence linking this compound levels to specific diseases is still emerging, the well-established role of its parent enzyme, GGT, in various pathologies provides a strong rationale for its investigation.

Liver Disease

Elevated serum GGT is a sensitive but non-specific marker of liver injury and cholestasis.[5] Conditions such as alcoholic and non-alcoholic fatty liver disease, hepatitis, and cirrhosis are associated with increased GGT levels.[5] This rise in GGT activity could lead to increased production of this compound, suggesting its potential as a more specific marker of GGT-mediated liver pathology.

Cardiovascular Disease

Emerging evidence has linked elevated GGT levels with an increased risk of cardiovascular diseases, including atherosclerosis and congestive heart failure.[1] GGT has been found in atherosclerotic plaques, suggesting a potential role in the pathogenesis of these conditions.[1] Investigating the presence and concentration of this compound in plasma and atherosclerotic plaques could provide new insights into the role of the γ-glutamyl cycle in cardiovascular disease.

Cancer

The metabolic landscape of cancer is often characterized by increased demand for amino acids and altered redox balance. Rapidly proliferating cancer cells have been shown to consume large amounts of glycine.[6][7] Furthermore, some cancer cells exhibit altered glycosylation patterns on their surface proteins.[8] Given the roles of glycine in cancer cell proliferation and GGT in amino acid metabolism, this compound could serve as a potential biomarker in certain malignancies. For instance, elevated levels of serine and glycine have been observed in the core of glioblastoma tumors.[9]

Neurological Disorders

Neuroinflammation is a common feature of many neurodegenerative diseases. Glycine can modulate neuroinflammation, and altered glycinergic neurotransmission has been implicated in conditions like chronic hyperammonemia.[10] While the direct role of this compound in neuroinflammation is unknown, its components, glutamate (B1630785) and glycine, are key neurotransmitters. Therefore, dysregulation of this compound metabolism could have implications for neurological function and disease.

Quantitative Data

Direct quantitative data on this compound concentrations in disease states are not widely available in the literature. However, the following table summarizes the typical changes in serum GGT levels, the enzyme responsible for this compound formation, in various diseases. These provide a basis for hypothesizing corresponding changes in this compound.

| Disease State | Typical Change in Serum GGT Levels | Reference |

| Liver Disease | ||

| Alcoholic Liver Disease | Markedly Elevated | [5] |

| Non-alcoholic Fatty Liver Disease | Moderately Elevated | [5] |

| Viral Hepatitis | Elevated | [5] |

| Cholestasis | Markedly Elevated | [5] |

| Cardiovascular Disease | ||

| Atherosclerosis | Slightly to Moderately Elevated | [1] |

| Congestive Heart Failure | Elevated | [1] |

| Metabolic Syndrome & Diabetes | Slightly to Moderately Elevated | [11] |

| Certain Cancers | May be Elevated | [11] |

Experimental Protocols

The measurement of this compound in biological samples can be achieved through techniques commonly used for the analysis of small peptides and amino acids, primarily liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification of this compound in Plasma using LC-MS/MS

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotopically labeled this compound).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

3. Data Analysis:

-

Quantification: Generate a standard curve using known concentrations of this compound. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

This compound stands as a largely unexplored but potentially valuable biomarker at the intersection of glutathione metabolism, oxidative stress, and cellular proliferation. Its formation, catalyzed by GGT, links it directly to a well-established marker of various diseases. Future research focusing on the direct measurement of this compound in different disease states is warranted to validate its clinical utility. The development of robust and sensitive analytical methods will be crucial in uncovering the full potential of this compound as a diagnostic and prognostic tool in a range of human pathologies. The methodologies and conceptual framework provided in this guide offer a starting point for researchers and drug development professionals to embark on the investigation of this promising tripeptide.

References

- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 2. Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Blocking glycine receptors reduces neuroinflammation and restores neurotransmission in cerebellum through ADAM17-TNFR1-NF-κβ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermostability and Degradation Profile of Gly-Glu-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermostability and degradation profile of the tripeptide Glycyl-L-Glutamyl-L-Glycine (Gly-Glu-Gly). Due to the limited availability of direct quantitative data for this specific tripeptide, this guide synthesizes information from studies on its constituent amino acids, analogous peptides, and established principles of peptide chemistry. It is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of peptide-based therapeutics and research agents.

Introduction to this compound

This compound is a tripeptide composed of the amino acids glycine (B1666218) and glutamic acid. Its structure and properties are dictated by the characteristics of these residues. Glycine, the simplest amino acid, provides flexibility to the peptide backbone. Glutamic acid, an acidic amino acid, possesses a carboxyl group in its side chain, making it a key site for potential chemical modifications and degradation reactions. Understanding the stability of this compound is crucial for its application in various fields, including its use in studying protein structure and its potential as a therapeutic agent.[1]

Thermostability Profile

Table 1: Thermal Properties of this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Melting/Decomposition Temperature (°C) |

| This compound | 261.23 | Not available |

| Gly-Gly-Gly | 189.17 | 249 (melts), >251 (decomposes) |

| Glycine | 75.07 | ~255 (decomposes) |

| Glutamic Acid | 147.13 | ~200 (decomposes) |

Degradation Profile

The degradation of this compound in aqueous solution is expected to occur primarily through hydrolysis of its peptide bonds and modifications involving the glutamic acid side chain. The rate and nature of these degradation pathways are highly dependent on environmental factors such as pH and temperature.

Major Degradation Pathways

Two principal degradation pathways are anticipated for this compound:

-

Peptide Bond Hydrolysis: This is a common degradation route for all peptides, leading to the cleavage of the peptide backbone. For this compound, this would result in the formation of smaller peptides (Gly-Glu, Glu-Gly) and the constituent amino acids (Glycine, Glutamic Acid). The rate of hydrolysis is significantly influenced by pH, with accelerated rates at both acidic and basic conditions.[2]

-

Intramolecular Cyclization of the Glutamic Acid Residue: The side chain of glutamic acid can undergo intramolecular reactions, leading to the formation of cyclic products. Two notable reactions are:

-

Pyroglutamic Acid (pGlu) Formation: Although more commonly observed when glutamic acid is at the N-terminus, the principle of intramolecular cyclization (dehydration) to form a five-membered lactam ring (pyroglutamic acid) is a relevant potential degradation pathway, especially under thermal stress.[3][4][5][6] This reaction is catalyzed by heat and is pH-dependent, with increased formation at acidic (pH 4) and basic (pH 8) conditions and minimal formation around pH 6.2.[5][6]

-

Glutarimide (B196013) Formation: The formation of a six-membered glutarimide ring is another potential intramolecular reaction involving the glutamic acid side chain. This has been observed during solid-phase peptide synthesis and is sequence-dependent.[7]

-

Table 2: Summary of Potential Degradation Products of this compound

| Degradation Pathway | Potential Products | Influencing Factors |

| Peptide Bond Hydrolysis | Gly-Glu, Glu-Gly, Glycine, Glutamic Acid | pH, Temperature |

| Intramolecular Cyclization | Pyroglutamyl-containing peptides, Glutarimide derivatives | pH, Temperature, Peptide Sequence |

pH-Rate Profile

While a specific pH-rate profile for this compound is not available, the stability of peptides containing glutamic acid is known to be pH-dependent. The formation of pyroglutamic acid from N-terminal glutamic acid in antibodies is minimal at pH 6.2 and increases at pH 4 and pH 8.[5][6] It is reasonable to infer that the overall stability of this compound in solution will be greatest in the slightly acidic to neutral pH range (pH 5-7).

Experimental Protocols

To rigorously assess the thermostability and degradation profile of this compound, a forced degradation study is recommended.[8][9] This involves subjecting the tripeptide to a range of stress conditions to intentionally induce degradation.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound tripeptide

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

pH meter

-

Incubators/water baths

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the peptide solution with HCl at different concentrations and temperatures (e.g., 0.1 M HCl at 60°C for 24 hours).

-

Base Hydrolysis: Treat the peptide solution with NaOH at different concentrations and temperatures (e.g., 0.1 M NaOH at 60°C for 24 hours).

-

Oxidative Degradation: Treat the peptide solution with H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: Incubate the peptide solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.

-

Photodegradation: Expose the peptide solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of degradation.

-

Sample Quenching: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-MS/MS.

Analytical Methodology: HPLC-MS/MS

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass Spectrometer (MS) with tandem MS (MS/MS) capability (e.g., Q-TOF or Orbitrap).

HPLC Conditions (suggested starting point):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: UV at 210-220 nm.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MS Scan Range: m/z 100-1000.

-

MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the parent peptide and any detected degradation products.

Data Analysis:

-

Identify degradation products by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with the parent peptide.

-

Quantify the decrease in the parent peptide and the formation of degradation products over time to determine degradation kinetics.

Visualizations

Logical Workflow for a Forced Degradation Study

Caption: Workflow for conducting a forced degradation study of this compound.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for the tripeptide this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the thermostability and degradation profile of this compound, based on established principles of peptide chemistry and data from related molecules. The primary anticipated degradation pathways are peptide bond hydrolysis and intramolecular cyclization of the glutamic acid residue.

To further elucidate the precise stability characteristics of this compound, dedicated experimental studies are required. Future research should focus on:

-

Quantitative Kinetic Studies: Determining the degradation rate constants of this compound under various pH and temperature conditions to establish a comprehensive stability profile.

-

Degradation Product Identification: Unambiguously identifying and characterizing all major degradation products using advanced mass spectrometry techniques.

-

Formulation Development: Investigating the impact of different formulation excipients on the stability of this compound to develop stable pharmaceutical preparations.

By undertaking these studies, a more complete and quantitative picture of the stability of this compound can be established, facilitating its effective use in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. researchgate.net [researchgate.net]